

PF-6274484: Compound Profile & Mechanism of Action

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: PF-6274484

Cat. No.: S539291

Get Quote

PF-6274484 is a high-affinity, potent covalent inhibitor specifically designed to target the Epidermal Growth Factor Receptor (EGFR) kinase [1] [2]. Its primary mechanism involves inhibiting the autophosphorylation of EGFR, which is a critical step in the receptor's activation and downstream signaling.

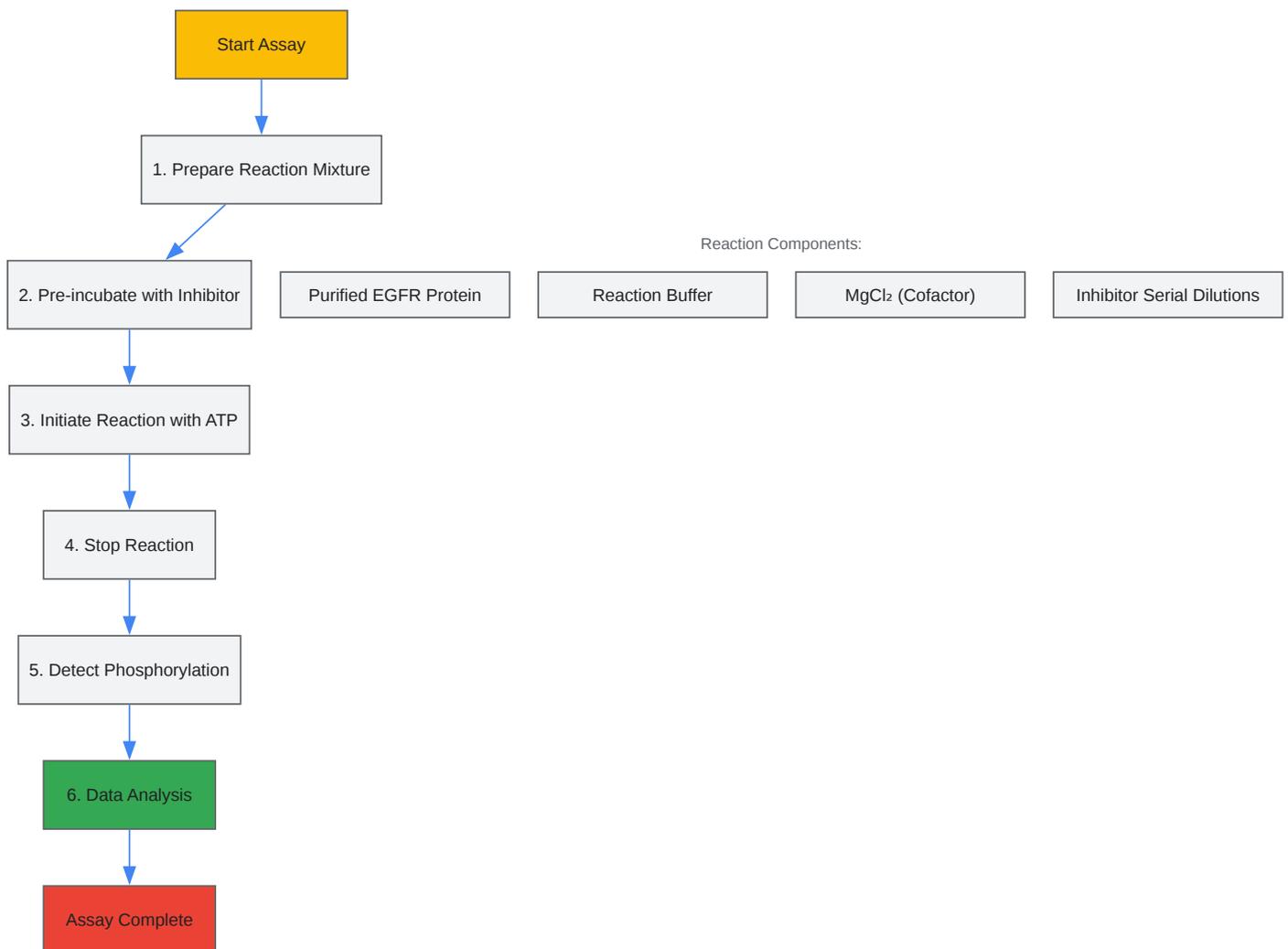
The table below summarizes its key biochemical and cellular characteristics:

Property	Description / Value
Chemical Name	N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide [2]
Molecular Formula	C ₁₈ H ₁₄ ClFN ₄ O ₂ [1] [2]
Molecular Weight	372.78 g/mol [1] [2]
CAS Number	1035638-91-5 [1] [2]
Target	EGFR Kinase [1] [2]
Inhibition Constant (K _i)	0.14 nM (EGFR-L858R/T790M mutant); 0.18 nM (EGFR-WT) [1]
Cellular IC ₅₀	6.6 nM (autophosphorylation in H1975 cells); 5.8 nM (autophosphorylation in A549 cells) [1]

PF-6274484 works by covalently binding to the EGFR kinase domain, leading to prolonged inhibition. It effectively targets both the wild-type (WT) EGFR and specific mutant forms, notably the **L858R/T790M** mutant, which is often associated with resistance to first-generation EGFR inhibitors [1] [2]. The compound demonstrates high potency in cellular models, inhibiting EGFR autophosphorylation in the nanomolar range [1].

Experimental Protocol: Autophosphorylation Inhibition Assay

This protocol outlines the key steps for assessing the inhibitory effect of **PF-6274484** on EGFR autophosphorylation *in vitro*, based on general best practices for kinase inhibition assays [3] and specific examples from the literature [4].



[Click to download full resolution via product page](#)

Reagent Preparation

- **EGFR Kinase:** Use purified recombinant human EGFR protein (wild-type or mutant).
- **PF-6274484 Inhibitor Stock:** Prepare a 10 mM stock solution in **DMSO** [1]. Perform a series of serial dilutions in DMSO to create a concentration range suitable for IC₅₀ determination (e.g., from 10 μM to 0.1 nM). Include a vehicle control (DMSO only).
- **Reaction Buffer:** 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA [5] [3].
- **ATP Solution:** Prepare a 1 mM ATP solution in the reaction buffer. The final concentration in the reaction will need to be optimized, but starting at the K_m for ATP is recommended [3].

Experimental Procedure

- **Initial Setup:** In a reaction tube, combine the purified EGFR protein (e.g., 2 μg per reaction) with the reaction buffer [5].
- **Inhibitor Pre-incubation:** Add the appropriate volume of **PF-6274484** dilution (or vehicle control) to the reaction mixture. Incubate at room temperature for **30 minutes**. This pre-incubation is crucial for covalent inhibitors to achieve maximal binding [1] [3].
- **Reaction Initiation:** Start the autophosphorylation reaction by adding ATP to a final concentration of, for example, **4 μM** [5]. Vortex gently and incubate at room temperature for **30 minutes**.
- **Reaction Termination:** Stop the reaction by adding EDTA in excess of the Mg²⁺ concentration or by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

Detection & Analysis

- **Detection Method:** The level of EGFR autophosphorylation can be detected by several methods:
 - **Immunoblotting (Western Blot):** Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific EGFR antibody (e.g., anti-p-EGFR). Detect using chemiluminescence and quantify band intensity [4].
 - **Luminescent Kinase Assay:** As an alternative, use a commercial kit like the Kinase-Glo Luminescent Kinase Assay. This method measures the remaining ATP after the reaction, where a higher luminescence signal correlates with lower kinase (autophosphorylation) activity [5].
- **Data Analysis:**
 - Calculate the percentage of inhibition for each **PF-6274484** concentration relative to the vehicle control (0% inhibition) and the background (100% inhibition).
 - Plot the inhibition percentage against the inhibitor concentration and fit the data to a sigmoidal dose-response curve using software like OriginLab or GraphPad Prism.
 - Determine the **IC₅₀ value** (the half-maximal inhibitory concentration) from the fitted curve [1] [3].

Key Assay Parameters & Data Analysis

Understanding the kinetics and carefully interpreting the data are vital for accurate reporting.

Parameter	Description	Consideration for PF-6274484
IC ₅₀	Concentration for 50% inhibition. An empirical, assay-dependent value.	Reported as 6.6 nM (H1975 cells) and 5.8 nM (A549 cells) [1].
K _i	Inhibition constant. An intrinsic, assay-independent value.	Reported as 0.14-0.18 nM [1]. Can be derived from IC ₅₀ using the Cheng-Prusoff equation [3].
ATP Concentration ([S])	Critical for IC ₅₀ determination. Ideally, use [S] = K _m (ATP).	If [S] = K _m , then K _i = IC ₅₀ / 2 for a competitive inhibitor [3].
Initial Velocity Region	The linear phase of the enzymatic reaction.	Must be determined beforehand by testing different enzyme concentrations and reaction times [3].

Critical Factors for Success

- **Controls are Essential:** Always include a **no-inhibitor control** (100% activity) and a **no-enzyme control** (background signal).
- **DMSO Tolerance:** Final DMSO concentration should be consistent across all reactions (typically ≤1%) to avoid solvent effects on enzyme activity.
- **Covalent Inhibition Kinetics:** As a covalent inhibitor, the pre-incubation time of **PF-6274484** with the enzyme is a critical determinant of potency. Optimize this duration for full inhibition.
- **Licensing Note:** Be aware that **PF-6274484** is sold for research purposes under an agreement from Pfizer Inc [2].

Reference List

- MedChemExpress. **PF-6274484** | EGFR Inhibitor. <https://www.medchemexpress.com/pf-6274484.html>
- R&D Systems. PF 6274484 (CAS 1035638-91-5). https://www.rndsystems.com/products/pf-6274484_5939
- Bio-protocol. Inhibition assay for YycG' autophosphorylation. <https://bio-protocol.org/exchange/minidetail?id=963636&type=30>
- Klaeger, S., et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. *Molecules*. 2021. <https://pmc.ncbi.nlm.nih.gov/articles/PMC8401859/>
- Torres, L., et al. Characterization of p38 α autophosphorylation inhibitors that target the non-canonical activation pathway. *Nature Communications*. 2023. <https://www.nature.com/articles/s41467-023-39051-x>

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. PF-6274484 | EGFR Inhibitor [medchemexpress.com]
2. PF 6274484 (CAS 1035638-91-5) [rndsystems.com]
3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro [pmc.ncbi.nlm.nih.gov]
4. Characterization of p38 α autophosphorylation inhibitors ... [nature.com]
5. Inhibition assay for YycG' autophosphorylation [bio-protocol.org]

To cite this document: Smolecule. [PF-6274484: Compound Profile & Mechanism of Action].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b539291#pf-6274484-autophosphorylation-inhibition-assay>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com